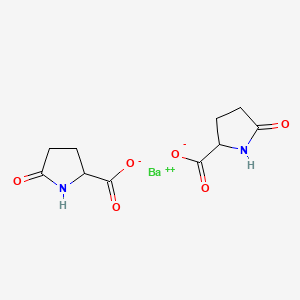
Barium bis(5-oxo-DL-prolinate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium bis(5-oxo-DL-prolinate): is a chemical compound with the molecular formula C10H12BaN2O6 and a molecular weight of 393.54 g/mol . It is a barium salt of 5-oxo-DL-proline, which is a derivative of proline, an amino acid. This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Barium bis(5-oxo-DL-prolinate) can be synthesized by reacting barium hydroxide with 5-oxo-DL-proline in an aqueous solution. The reaction typically involves dissolving 5-oxo-DL-proline in water and then adding barium hydroxide slowly while stirring. The mixture is then heated to facilitate the reaction, and the product is obtained by evaporating the water and recrystallizing the compound from an appropriate solvent.
Industrial Production Methods: Industrial production of barium bis(5-oxo-DL-prolinate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining consistency and quality in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: Barium bis(5-oxo-DL-prolinate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of barium and proline derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms of the proline derivative.
Substitution: The compound can participate in substitution reactions where the barium ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Metal salts like sodium chloride or potassium nitrate can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized proline derivatives and barium oxide.
Reduction: Reduced proline derivatives and barium metal.
Substitution: New metal prolinate compounds and barium salts.
Wissenschaftliche Forschungsanwendungen
Chemistry: Barium bis(5-oxo-DL-prolinate) is used as a precursor in the synthesis of various organic and inorganic compounds. It serves as a reagent in chemical reactions and is used in the study of reaction mechanisms .
Biology: In biological research, this compound is used to study the effects of barium and proline derivatives on biological systems. It is also used in the synthesis of biologically active molecules .
Medicine: Its unique properties make it a valuable tool in medicinal chemistry .
Industry: In the industrial sector, barium bis(5-oxo-DL-prolinate) is used in the production of specialty chemicals and materials. It is also used in the manufacturing of certain types of catalysts and as an additive in various industrial processes .
Wirkmechanismus
The mechanism of action of barium bis(5-oxo-DL-prolinate) involves its interaction with molecular targets and pathways in biological systems. The barium ion can interact with various enzymes and proteins, affecting their activity and function. The 5-oxo-DL-proline moiety can participate in biochemical reactions, influencing metabolic pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Barium bis(5-oxo-L-prolinate): Similar in structure but with the L-isomer of proline.
Calcium bis(5-oxo-DL-prolinate): Similar compound with calcium instead of barium.
Magnesium bis(5-oxo-DL-prolinate): Similar compound with magnesium instead of barium.
Uniqueness: Barium bis(5-oxo-DL-prolinate) is unique due to the presence of the barium ion, which imparts specific chemical and physical properties. The compound’s ability to undergo various chemical reactions and its applications in different fields make it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
85959-43-9 |
|---|---|
Molekularformel |
C10H12BaN2O6 |
Molekulargewicht |
393.54 g/mol |
IUPAC-Name |
barium(2+);5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/2C5H7NO3.Ba/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+2/p-2 |
InChI-Schlüssel |
WHSQXGSLLYMUIG-UHFFFAOYSA-L |
Kanonische SMILES |
C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


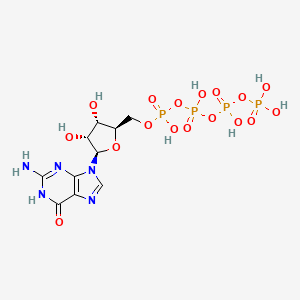
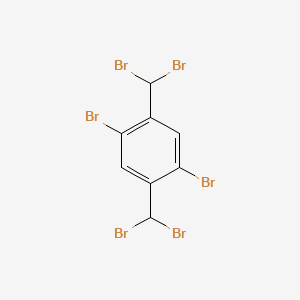

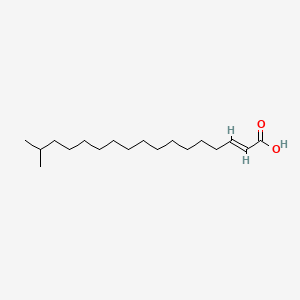
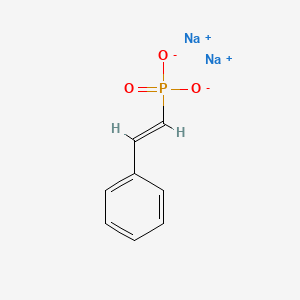



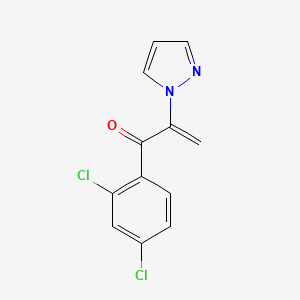
![2-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B12646762.png)
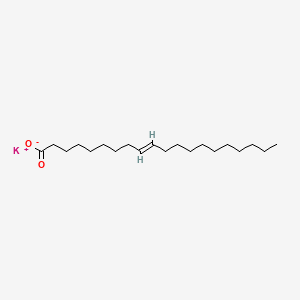
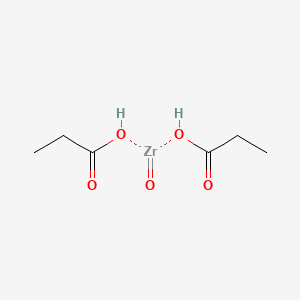

![Tert-butyl 4-[[2-methyl-4-(2-methylpyridin-4-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B12646785.png)
